1-[2-(4-Bromoanilino)-2-oxoethyl]-4-(2-phenylethenyl)pyridin-1-ium chloride
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Overview
Description
1-[2-(4-Bromoanilino)-2-oxoethyl]-4-(2-phenylethenyl)pyridin-1-ium chloride is a complex organic compound with the molecular formula C21H18BrClN2O It is known for its unique structure, which includes a brominated aniline group, a pyridinium ion, and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromoanilino)-2-oxoethyl]-4-(2-phenylethenyl)pyridin-1-ium chloride typically involves multiple steps:
Formation of the Brominated Aniline Derivative: The starting material, 4-bromoaniline, is reacted with an appropriate acylating agent to form the brominated aniline derivative.
Coupling with Pyridine Derivative: The brominated aniline derivative is then coupled with a pyridine derivative under specific reaction conditions, often involving a catalyst and a base.
Formation of the Pyridinium Ion: The coupled product is then subjected to conditions that promote the formation of the pyridinium ion, such as treatment with a halogenating agent.
Addition of the Phenylethenyl Group: Finally, the phenylethenyl group is introduced through a reaction with a suitable reagent, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromoanilino)-2-oxoethyl]-4-(2-phenylethenyl)pyridin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The bromine atom in the aniline group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-[2-(4-Bromoanilino)-2-oxoethyl]-4-(2-phenylethenyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromoanilino)-2-oxoethyl]-4-(2-phenylethenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The brominated aniline group and the pyridinium ion play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Bromoanilino)-2-oxoethyl]-4-methylpyridinium chloride
- 1-[2-(4-Bromoanilino)-2-oxoethyl]pyridinium chloride
- 4-(4-Chlorobenzyl)-1-[2-(isopropylanilino)-2-oxoethyl]pyridinium chloride
Uniqueness
1-[2-(4-Bromoanilino)-2-oxoethyl]-4-(2-phenylethenyl)pyridin-1-ium chloride is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Properties
CAS No. |
308096-79-9 |
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Molecular Formula |
C21H18BrClN2O |
Molecular Weight |
429.7 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[4-(2-phenylethenyl)pyridin-1-ium-1-yl]acetamide;chloride |
InChI |
InChI=1S/C21H17BrN2O.ClH/c22-19-8-10-20(11-9-19)23-21(25)16-24-14-12-18(13-15-24)7-6-17-4-2-1-3-5-17;/h1-15H,16H2;1H |
InChI Key |
LJCXSXWITXDUID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CC(=O)NC3=CC=C(C=C3)Br.[Cl-] |
Origin of Product |
United States |
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